dipropylmercury

environmental fate modeling Henry's Law constant air–water partitioning

Dipropylmercury is a symmetrical dialkylorganomercury compound with the formula C₆H₁₄Hg, consisting of a central mercury atom σ‑bonded to two n‑propyl groups. It is a colorless liquid at ambient temperature, miscible with common organic solvents and essentially insoluble in water.

Molecular Formula C6H14Hg
Molecular Weight 286.77 g/mol
CAS No. 628-85-3
Cat. No. B1607320
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namedipropylmercury
CAS628-85-3
Molecular FormulaC6H14Hg
Molecular Weight286.77 g/mol
Structural Identifiers
SMILESCCC[Hg]CCC
InChIInChI=1S/2C3H7.Hg/c2*1-3-2;/h2*1,3H2,2H3;
InChIKeyUZTYYBPPVOXULF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dipropylmercury (CAS 628-85-3) Procurement‑Grade Profile and Core Physicochemical Identity


Dipropylmercury is a symmetrical dialkylorganomercury compound with the formula C₆H₁₄Hg, consisting of a central mercury atom σ‑bonded to two n‑propyl groups [1]. It is a colorless liquid at ambient temperature, miscible with common organic solvents and essentially insoluble in water [2]. Its molecular weight is 286.77 g mol⁻¹ and its boiling point is approximately 190 °C at atmospheric pressure . The compound is classified as a potent neurotoxicant, characteristic of the organomercury class, and is regulated under occupational exposure limits of 0.01 mg Hg m⁻³ (TWA) [3].

Why Dipropylmercury Cannot Be Replaced by a Generic Dialkylmercury in Regulated Workflows


Dialkylmercury compounds are not fungible. Even within the homologous series dimethyl‑, diethyl‑, di‑n‑propyl‑, diisopropyl‑ and di‑n‑butylmercury, the physicochemical properties that govern volatility, environmental partitioning, acute toxicity and thermochemical stability diverge systematically with alkyl chain structure [1]. Regulatory occupational exposure limits are set on the basis of total mercury mass concentration and do not discriminate among homologues, yet the actual hazard presented by each compound is a function of its vapour pressure, Henry’s Law constant and metabolic behaviour [2]. Substituting dipropylmercury with a lower homologue such as diethylmercury introduces a quantifiably higher inhalation risk, while switching to a higher homologue such as di‑n‑butylmercury alters partition coefficients sufficiently to invalidate environmental fate models calibrated for the C₃ compound. Consequently, procurement decisions for analytical standards, toxicological reference materials, synthetic intermediates or environmental tracer studies must be compound‑specific and supported by the quantitative evidence below.

Quantitative Differentiation of Dipropylmercury from Its Closest Dialkylmercury Analogs


Henry’s Law Constant Comparison Defines Dipropylmercury’s Intermediate Volatility and Air–Water Partitioning

Dipropylmercury exhibits a Henry’s Law solubility constant (Hscp) of 5.6 × 10⁻⁴ mol m⁻³ Pa⁻¹ at 298.15 K [1]. This value is approximately 2.3‑fold lower than that of dimethylmercury (1.3 × 10⁻³ mol m⁻³ Pa⁻¹, measured) [2] and 1.8‑fold lower than that of diethylmercury (1.0 × 10⁻³ mol m⁻³ Pa⁻¹, QSPR) [3], indicating significantly reduced propensity to partition from water to the gas phase relative to the lighter homologues. Conversely, dipropylmercury is 1.4‑fold more volatile than diisopropylmercury (3.9 × 10⁻⁴ mol m⁻³ Pa⁻¹) [4] and 1.9‑fold more volatile than di‑n‑butylmercury (2.9 × 10⁻⁴ mol m⁻³ Pa⁻¹) [5]. The temperature dependence d ln Hscp/d(1/T) is 4600 K for dipropylmercury, identical to that of diisopropylmercury, compared with 2700 K for dimethylmercury and 5400 K for di‑n‑butylmercury, indicating distinct enthalpy contributions to phase transfer [1][5].

environmental fate modeling Henry's Law constant air–water partitioning exposure assessment

Acute Lethality Ranking Places Dipropylmercury Between Extremely Toxic Dimethylmercury and Moderately Toxic Diethylmercury

Dipropylmercury has a reported mouse intraperitoneal LDLO of 1.9 mg kg⁻¹ [1]. This is approximately 38‑fold less acutely lethal than dimethylmercury, for which the intraperitoneal LD50 in mice is reported as approximately 50 µg kg⁻¹ [2]. By comparison, diethylmercury exhibits oral LD50 values of 51 mg kg⁻¹ (rat) and 44 mg kg⁻¹ (mouse) , indicating that dipropylmercury is roughly 20–25‑fold more acutely toxic than diethylmercury by the oral route. The NIOSH Immediately Dangerous to Life or Health (IDLH) derivation for organomercury alkyls explicitly references the dipropylmercury mouse intraperitoneal LDLO of 2 mg kg⁻¹ as a basis for establishing the 10 mg Hg m⁻³ IDLH value [1].

acute toxicity LD50 risk assessment occupational hygiene

Boiling Point Differential Governs Practical Handling Safety and Vapour Exposure Risk

Dipropylmercury boils at approximately 190 °C at atmospheric pressure . This is 31 °C higher than diethylmercury (159 °C) [1] and 96–97 °C higher than dimethylmercury (93–94 °C) [2]. The elevated boiling point reflects stronger intermolecular dispersion forces in the C₃ homologue and directly correlates with a lower saturation vapour pressure at ambient temperature. While measured vapour pressure data for dipropylmercury are sparse, the boiling point trend implies that the equilibrium headspace concentration of dipropylmercury at 20 °C is substantially lower than that of dimethylmercury, for which the vapour pressure is approximately 62 mm Hg at 25 °C [2]. The branched isomer diisopropylmercury has a reported boiling point of 119–121 °C at 125 Torr (estimated ~190 °C at 760 Torr) [3], making its volatility at reduced pressure notably higher than that of the linear n‑propyl isomer.

boiling point vapour pressure laboratory safety engineering controls

Standard Enthalpy of Formation Reveals Dipropylmercury’s Distinct Thermochemical Stability in the Dialkylmercury Series

The gas‑phase standard enthalpy of formation (ΔfH°gas) of dipropylmercury is 8.3 ± 1.1 kcal mol⁻¹ (selected value) [1]. This is markedly lower than that of dimethylmercury (94.4 ± 0.9 kJ mol⁻¹, equivalent to 22.6 kcal mol⁻¹) [2] and diethylmercury (17.2 ± 0.45 kcal mol⁻¹) [3], indicating that dipropylmercury is thermodynamically more stable relative to its constituent elements than the methyl and ethyl homologues. The branched isomer diisopropylmercury has a reported ΔfH°gas of 21.8 ± 1.1 kcal mol⁻¹ [4], more than 2.6‑fold higher than the n‑propyl compound, demonstrating that alkyl chain branching significantly destabilises the molecule. Reaction thermochemistry data confirm that dipropylmercury reacts exothermically with HgI₂ (ΔrH° = −12.6 ± 0.41 kcal mol⁻¹) and HgCl₂ (ΔrH° = −21.2 ± 0.31 kcal mol⁻¹) to form the corresponding propylmercuric halides [5], providing quantitative benchmarks for synthetic transformation design.

thermochemistry enthalpy of formation bond dissociation energy computational chemistry

Chain‑Length‑Dependent Divergence of Acute Versus Chronic Neurotoxicity Within the n‑Alkylmercury Series

A systematic toxicological study of low‑alkyl mercury compounds demonstrated that acute toxicity (LD50) increases with increasing alkyl chain carbon number, whereas sub‑acute to chronic neurotoxicity (Minamata‑disease‑like symptoms) decreases with increasing chain length, and is absent for n‑butylmercury [1]. Dipropylmercury (C₃) thus occupies a specific toxicological niche: it retains the capacity to produce Minamata‑like neurological syndrome upon sub‑chronic exposure, unlike the C₄ homologue, while exhibiting lower acute lethality than the C₁ and C₂ compounds. Absorption, organ distribution, degradation and excretion patterns were found to be approximately equivalent across the methyl, ethyl, n‑propyl and n‑butyl compounds, indicating that the differential chronic neurotoxicity arises from the intrinsic properties of the intact alkylmercury species rather than from pharmacokinetic differences [1].

chronic neurotoxicity Minamata disease alkyl chain effect toxicological profiling

Evidence‑Based Procurement Scenarios for Dipropylmercury (CAS 628-85-3)


Calibrant for Environmental Fate Models Requiring Intermediate‑Volatility Organomercury Partitioning Data

Environmental chemists modeling the air–water exchange of organomercury species in aquatic systems require compound‑specific Henry’s Law constants. Dipropylmercury’s Hscp of 5.6 × 10⁻⁴ mol m⁻³ Pa⁻¹, intermediate between the more volatile dimethylmercury (1.3 × 10⁻³) and the less volatile di‑n‑butylmercury (2.9 × 10⁻⁴), makes it the appropriate calibrant for validating QSPR‑based partition coefficient predictions across the C₂–C₄ range [1]. Its temperature dependence of 4600 K further enables correction of partitioning estimates across environmentally relevant temperature gradients.

Synthetic Intermediate for Propylmercuric Halides via Stoichiometric Redistribution Reactions

Dipropylmercury reacts quantitatively with HgI₂ (ΔrH° = −12.6 ± 0.41 kcal mol⁻¹) and HgCl₂ (ΔrH° = −21.2 ± 0.31 kcal mol⁻¹) to yield two equivalents of the corresponding propylmercuric halide [2]. These well‑characterized thermochemical parameters enable precise stoichiometric control in synthetic workflows, and the moderate exothermicity facilitates safe scale‑up relative to the more energetic reactions of the lower homologues.

Toxicological Reference Compound for Sub‑Chronic Neurotoxicity Studies Requiring a Defined Alkylmercury Phenotype

The unique toxicological profile of dipropylmercury—retaining Minamata‑like chronic neurotoxicity while exhibiting lower acute lethality than dimethyl‑ or diethylmercury [3]—makes it the compound of choice for in vivo models that require prolonged exposure to produce neurological endpoints. Researchers designing studies on alkylmercury‑induced neurodegeneration should specify dipropylmercury rather than the acutely lethal C₁ or C₂ homologues, or the non‑neurotoxic C₄ homologue, to achieve the desired balance of chronic effect and experimental survivability.

Thermochemical Benchmark for Computational Chemistry Validation of Organomercury Force Fields

The standard enthalpy of formation of dipropylmercury (8.3 ± 1.1 kcal mol⁻¹), together with its isomeric counterpart diisopropylmercury (21.8 ± 1.1 kcal mol⁻¹), provides a 13.5 kcal mol⁻¹ isomeric stability gap that serves as a stringent benchmark for validating density functional theory (DFT) and ab initio methods applied to organomercury compounds [4]. Computational chemists developing force fields for mercury‑containing systems should procure both isomers to calibrate their models against this experimentally determined energy difference.

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